(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone
Description
(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone is an organic compound that features a furan ring and a benzothiazole moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Properties
IUPAC Name |
(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-15-10-5-2-3-7-13(10)18-14(15)9-11(16)12-6-4-8-17-12/h2-9H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMMCZYCLQDQGW-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone typically involves the condensation of a furan derivative with a benzothiazole derivative under specific conditions. For example, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions might target the carbonyl group in the ethanone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with furan and benzothiazole moieties are often studied for their potential antimicrobial, antifungal, or anticancer activities.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.
Industry
In industry, these compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone would depend on its specific interactions with molecular targets. For example, it might inhibit certain enzymes or interact with DNA to exert its effects. The pathways involved could include inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2Z)-1-(furan-2-yl)-2-(benzothiazol-2-ylidene)ethanone: Lacks the methyl group on the benzothiazole ring.
(2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzoxazol-2-ylidene)ethanone: Contains a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
The presence of the methyl group on the benzothiazole ring in (2Z)-1-(furan-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone might confer unique properties, such as increased lipophilicity or altered biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
